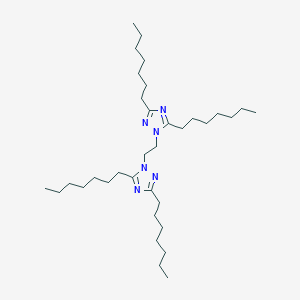![molecular formula C46H46O4 B14499964 (Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] CAS No. 63674-26-0](/img/structure/B14499964.png)
(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] is a complex organic compound known for its unique structure and properties It consists of a benzene ring substituted with four methanone groups, each attached to a 2,4,6-trimethylphenyl group
準備方法
The synthesis of (Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of benzene derivatives with 2,4,6-trimethylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to maintain consistency and efficiency. The choice of solvents, catalysts, and purification techniques are optimized to meet industrial standards.
化学反応の分析
(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, where substituents like halogens or nitro groups can be introduced using appropriate reagents and conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, toluene, and acetonitrile, along with catalysts and temperature control to drive the reactions to completion. The major products formed depend on the specific reaction and conditions used.
科学的研究の応用
(Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research into its biological activity and potential as a pharmaceutical agent is ongoing. Its interactions with biological molecules and potential therapeutic effects are of interest.
Medicine: The compound’s potential as a drug candidate is being explored, particularly in the development of new treatments for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.
作用機序
The mechanism by which (Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] exerts its effects involves interactions with molecular targets such as enzymes, receptors, and other proteins. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar compounds to (Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] include other benzene derivatives with multiple substituents, such as:
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Benzotrifluoride: Another benzene derivative with three fluorine atoms attached to the benzene ring.
The uniqueness of (Benzene-1,2,4,5-tetrayl)tetrakis[(2,4,6-trimethylphenyl)methanone] lies in its specific substitution pattern and the presence of multiple methanone groups, which confer distinct chemical and physical properties.
特性
CAS番号 |
63674-26-0 |
|---|---|
分子式 |
C46H46O4 |
分子量 |
662.9 g/mol |
IUPAC名 |
(2,4,6-trimethylphenyl)-[2,4,5-tris(2,4,6-trimethylbenzoyl)phenyl]methanone |
InChI |
InChI=1S/C46H46O4/c1-23-13-27(5)39(28(6)14-23)43(47)35-21-37(45(49)41-31(9)17-25(3)18-32(41)10)38(46(50)42-33(11)19-26(4)20-34(42)12)22-36(35)44(48)40-29(7)15-24(2)16-30(40)8/h13-22H,1-12H3 |
InChIキー |
OEXYOCQJPQZWNJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC(=C(C=C2C(=O)C3=C(C=C(C=C3C)C)C)C(=O)C4=C(C=C(C=C4C)C)C)C(=O)C5=C(C=C(C=C5C)C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Methoxy-3,3'-dimethyl-8-nitro-2,2'-spirobi[[1]benzopyran]](/img/structure/B14499881.png)
![2-[(Dibenzo[b,d]furan-4-yl)sulfanyl]propanoic acid](/img/structure/B14499883.png)
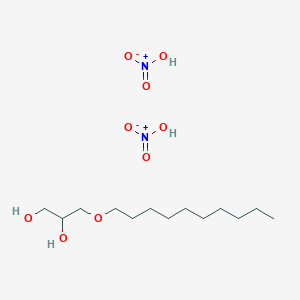
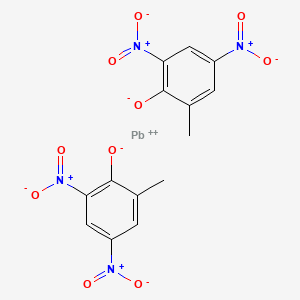
![2-[12-(Octylamino)dodecyl]benzene-1-sulfonic acid](/img/structure/B14499918.png)
![Methyl [5-(dimethylamino)pyridin-2-yl]carbamodithioate](/img/structure/B14499924.png)
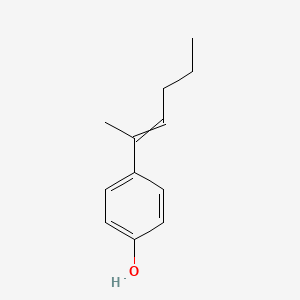
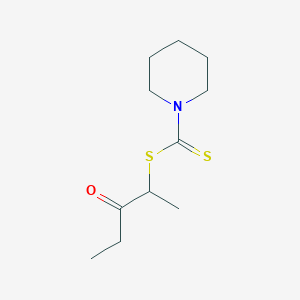
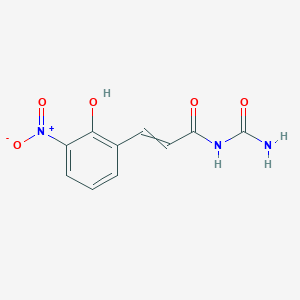
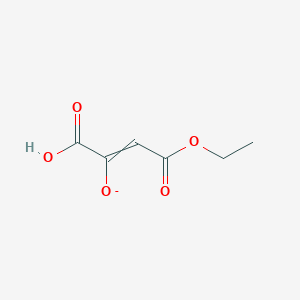
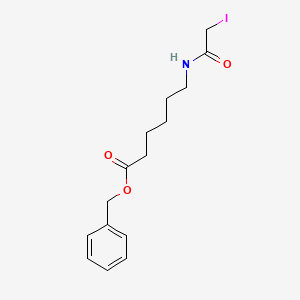

![3-phenyl-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B14499973.png)
